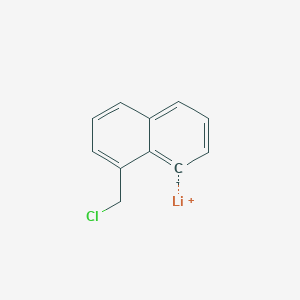
lithium;8-(chloromethyl)-1H-naphthalen-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide is a compound that belongs to the class of organolithium reagents. These compounds are known for their reactivity and are widely used in organic synthesis. The structure of this compound consists of a naphthalene ring with a chloromethyl group at the 8th position and a lithium atom bonded to the naphthalene ring.
Preparation Methods
The synthesis of lithium;8-(chloromethyl)-1H-naphthalen-1-ide typically involves the chloromethylation of 1H-naphthalene followed by lithiation. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as aluminum chloride (AlCl3). The resulting 8-(chloromethyl)-1H-naphthalene is then treated with an organolithium reagent like n-butyllithium (n-BuLi) to form this compound .
Chemical Reactions Analysis
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound can be used in the preparation of luminescent materials and organic semiconductors.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: It can act as a catalyst or catalyst precursor in certain chemical reactions
Mechanism of Action
The mechanism of action of lithium;8-(chloromethyl)-1H-naphthalen-1-ide involves its reactivity as an organolithium reagent. The lithium atom in the compound is highly reactive and can form strong bonds with carbon atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts by forming new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar compounds to lithium;8-(chloromethyl)-1H-naphthalen-1-ide include other organolithium reagents such as:
n-Butyllithium (n-BuLi): A widely used organolithium reagent in organic synthesis.
Lithium diisopropylamide (LDA): Another common organolithium reagent used for deprotonation reactions.
Lithium tetramethylpiperidide (LiTMP): Known for its use in selective deprotonation reactions.
What sets this compound apart is its specific structure, which allows for unique reactivity patterns and applications in the synthesis of complex organic molecules .
Properties
CAS No. |
88072-51-9 |
|---|---|
Molecular Formula |
C11H8ClLi |
Molecular Weight |
182.6 g/mol |
IUPAC Name |
lithium;8-(chloromethyl)-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H8Cl.Li/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-6H,8H2;/q-1;+1 |
InChI Key |
CKYHCSFUKAFAMS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=C[C-]=C2C(=C1)C=CC=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
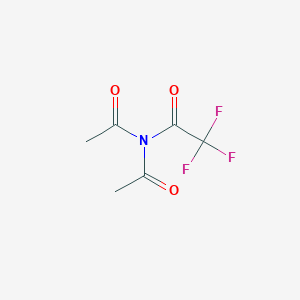
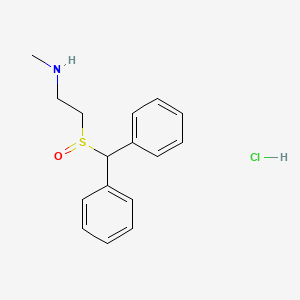
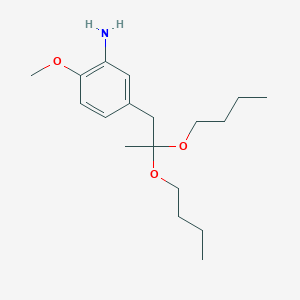
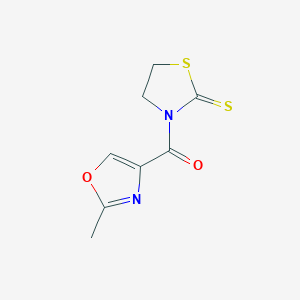
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)

